Lartesertib - 2020089-41-0

Lartesertib

Catalog Number: EVT-10963426
CAS Number: 2020089-41-0
Molecular Formula: C23H21FN6O3
Molecular Weight: 448.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lartesertib is an orally bioavailable ATP-competitive inhibitor of ataxia telangiectasia mutated kinase (ATM), with potential chemo-/radio-sensitizing and antineoplastic activities. Upon oral administration, lartesertib targets and binds to ATM, thereby inhibiting the kinase activity of ATM and ATM-mediated signaling. This prevents DNA damage checkpoint activation, disrupts DNA damage repair, induces tumor cell apoptosis, and leads to cell death of ATM-overexpressing tumor cells. In addition, by preventing DNA damage repair, M4076 sensitizes tumor cells to chemo- and radiotherapy and increases their anti-tumor activity. ATM, a serine/threonine protein kinase upregulated in a variety of cancer cell types, is activated in response to DNA damage and plays a key role in DNA-strand repair.
Source and Classification

Lartesertib is classified as a dual-targeting inhibitor, primarily aimed at ataxia telangiectasia mutated and histone deacetylase 2. It is synthesized through advanced chemical methodologies and has been developed by pharmaceutical companies focusing on targeted cancer therapies. The compound is currently in various stages of clinical trials, assessing its efficacy and safety in patients with advanced solid tumors .

Synthesis Analysis

Methods and Technical Details

The synthesis of Lartesertib involves a multi-step chemical process, often starting from commercially available precursors. The synthesis typically includes:

  1. Initial Reaction: The formation of key intermediates through coupling reactions.
  2. Functional Group Modifications: Introduction of functional groups that enhance potency and selectivity.
  3. Purification: Techniques such as chromatography are employed to isolate the final product.

The synthetic route emphasizes efficiency and yield, ensuring that the compound can be produced at scale for clinical testing .

Molecular Structure Analysis

Structure and Data

Lartesertib's molecular structure can be characterized by its unique arrangement of atoms that allow it to interact specifically with ataxia telangiectasia mutated. The compound's chemical formula is C₁₈H₁₉N₅O₃S, indicating the presence of nitrogen, oxygen, and sulfur atoms which contribute to its biological activity.

  • Molecular Weight: Approximately 367.44 g/mol
  • Structural Features: The compound contains a sulfonamide group which plays a critical role in binding to the target protein.

Crystallographic studies have provided insights into its three-dimensional conformation, revealing how it fits into the active site of ataxia telangiectasia mutated .

Chemical Reactions Analysis

Reactions and Technical Details

Lartesertib undergoes various chemical reactions during its synthesis and when interacting with biological systems:

  • Inhibition Reaction: The primary reaction involves the binding of Lartesertib to ataxia telangiectasia mutated, inhibiting its kinase activity.
  • Metabolic Pathways: In vivo studies indicate that Lartesertib is metabolized primarily in the liver, where it undergoes biotransformation via cytochrome P450 enzymes.

These reactions are crucial for understanding both the pharmacokinetics and pharmacodynamics of the drug .

Mechanism of Action

Process and Data

Lartesertib exerts its effects by selectively inhibiting ataxia telangiectasia mutated, which is involved in DNA repair processes. By blocking this protein's function:

  1. Increased Sensitivity: Cancer cells become more sensitive to DNA-damaging agents such as radiation and chemotherapy.
  2. Cell Cycle Arrest: The inhibition leads to cell cycle arrest in cancer cells, preventing their proliferation.
  3. Apoptosis Induction: Enhanced DNA damage triggers apoptotic pathways, leading to cancer cell death.

Preclinical studies have demonstrated that Lartesertib can significantly reduce tumor growth in xenograft models .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lartesertib exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide and has limited solubility in water.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • pKa Value: The pKa values indicate its ionization state under different physiological conditions, influencing its absorption and distribution profiles.

These properties are critical for formulating effective drug delivery systems .

Applications

Scientific Uses

Lartesertib is primarily being investigated for its applications in oncology:

  • Cancer Treatment: Its role as an inhibitor of ataxia telangiectasia mutated makes it a promising candidate for treating various cancers, particularly those with deficiencies in DNA repair mechanisms.
  • Combination Therapies: Research is ongoing into using Lartesertib in combination with other chemotherapeutic agents to enhance therapeutic efficacy while minimizing side effects.

Clinical trials are assessing its effectiveness against solid tumors such as testicular cancer, where it has shown promise compared to existing treatments .

Introduction to Ataxia Telangiectasia Mutated Kinase as a Therapeutic Target in Oncological Research

Ataxia telangiectasia mutated kinase is a master regulator of the DNA damage response, specifically activated by DNA double-strand breaks—the most cytotoxic form of DNA damage. This serine/threonine kinase belongs to the phosphoinositide 3-kinase-related kinase family and coordinates critical cellular processes including cell cycle arrest, DNA repair, and apoptosis. Upon activation, Ataxia telangiectasia mutated kinase phosphorylates over 700 downstream targets, including key effectors like checkpoint kinase 2, p53, and histone H2AX, initiating homologous recombination repair and maintaining genomic stability [2] [5] [9].

The biological rationale for targeting Ataxia telangiectasia mutated kinase in oncology stems from two key observations:

  • Synthetic lethality: Cancer cells with pre-existing defects in DNA repair pathways (e.g., BRCA1/2 mutations) exhibit heightened dependence on Ataxia telangiectasia mutated kinase-mediated repair. Pharmacological inhibition creates an insurmountable DNA repair deficit, selectively killing malignant cells while sparing healthy tissue [5] [9].
  • Radiosensitization and chemosensitization: Ataxia telangiectasia mutated kinase inhibition potentiates the effects of DNA-damaging agents. Preclinical studies demonstrate that Ataxia telangiectasia mutated kinase deficiency increases sensitivity to ionizing radiation (by 1.5–3 fold) and topoisomerase inhibitors, providing a strong mechanistic basis for combination therapies [5] [9].

Table 1: Prevalence of Ataxia Telangiectasia Mutated Alterations in Human Cancers

Cancer TypeAlteration Frequency (%)Common Alteration Types
Uterine Cancer18.6Truncating mutations, deletions
Bladder Cancer14.1Missense mutations, copy number loss
Colorectal Cancer12.5Frameshift mutations, epigenetic silencing
Ovarian Cancer9.2Nonsense mutations, splice variants
Breast Cancer8.8Germline heterozygous mutations

Source: The Cancer Genome Atlas PanCancer Atlas [9]

Ataxia telangiectasia mutated kinase dysfunction occurs through diverse mechanisms across malignancies. Approximately 6% of all cancers harbor somatic Ataxia telangiectasia mutated kinase alterations, with higher frequencies observed in specific cancer types. The majority (51.7%) of pathogenic variants are frameshift mutations that truncate the protein, while 27.9% are nonsense mutations. Notably, heterozygous germline Ataxia telangiectasia mutated kinase mutations increase breast cancer risk 5–8 fold due to haploinsufficiency effects [9]. Beyond genetic mutations, epigenetic silencing of Ataxia telangiectasia mutated kinase expression has been documented in approximately 40% of diffuse large B-cell lymphomas, further establishing its role as a tumor suppressor [9].

The discovery that Ataxia telangiectasia mutated kinase inhibition could exploit cancer-specific vulnerabilities spurred pharmaceutical development of targeted inhibitors. These agents aim to achieve two primary therapeutic objectives: (1) monotherapy efficacy in tumors with homologous recombination deficiencies, and (2) synergistic enhancement of conventional DNA-damaging treatments. Early-generation inhibitors like KU-55933 established proof-of-concept but had pharmacokinetic limitations. This drove the development of next-generation compounds with improved potency, selectivity, and oral bioavailability—including Lartesertib [5] [9].

Properties

CAS Number

2020089-41-0

Product Name

Lartesertib

IUPAC Name

8-(1,3-dimethylpyrazol-4-yl)-1-(3-fluoro-5-methoxypyridin-4-yl)-7-methoxy-3-methylimidazo[4,5-c]quinolin-2-one

Molecular Formula

C23H21FN6O3

Molecular Weight

448.4 g/mol

InChI

InChI=1S/C23H21FN6O3/c1-12-15(11-28(2)27-12)13-6-14-17(7-19(13)32-4)26-9-18-21(14)30(23(31)29(18)3)22-16(24)8-25-10-20(22)33-5/h6-11H,1-5H3

InChI Key

WNEFOSMCGCLLJU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=C(C=C3C(=C2)C4=C(C=N3)N(C(=O)N4C5=C(C=NC=C5OC)F)C)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.